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Compound of Interest

Compound Name: PQR620

Cat. No.: B1574294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

PQR620 is a novel, potent, and selective dual inhibitor of the mechanistic target of rapamycin

(mTOR) complexes 1 and 2 (mTORC1 and mTORC2).[1][2] This synthetic organic compound

has demonstrated significant anti-tumor activity in preclinical models and possesses favorable

pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain

barrier.[3][4] Its high selectivity for mTOR over other kinases, particularly PI3K, makes it a

valuable tool for studying mTOR signaling and a promising candidate for therapeutic

development in oncology and neurological disorders.[1][5]

Chemical Structure and Physicochemical Properties
PQR620, with the formal name 5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-

yl]-4-(difluoromethyl)-2-pyridinamine, is a morpholino-triazinyl derivative.[5][6] Its development

was guided by a structure-activity relationship study aimed at optimizing mTOR inhibition while

minimizing off-target effects on the PI3K family of kinases.[6]

Table 1: Physicochemical Properties of PQR620
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Property Value Reference

CAS Number 1927857-56-4 [5]

Molecular Formula C21H25F2N7O2 [5]

Molecular Weight 445.47 g/mol [5][7]

cLogP 3.06 [1]

Experimental log D (pH 7.4) 3.47 [1]

Solubility

pH 1.2 20.0 ± 6.5 mM [1]

pH 6.8 33.7 ± 4.3 µM [1]

FeSSIF buffer 335 ± 148 µM [1]

DMSO
Sparingly soluble (1-10

mg/mL)
[5]

Ethanol Slightly soluble (0.1-1 mg/mL) [5]

Mechanism of Action and Signaling Pathway
PQR620 is an ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and

mTORC2 complexes.[1][4] The mTOR signaling pathway is a crucial regulator of cell growth,

proliferation, metabolism, and survival.[8] By inhibiting both complexes, PQR620 disrupts a

wide range of cellular processes that are often dysregulated in cancer and other diseases.[2][8]

Inhibition of mTORC1 by PQR620 leads to the dephosphorylation of its downstream effectors,

including ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1

(4E-BP1).[2][9] This results in the suppression of protein synthesis and cell growth.[10] The

inhibition of mTORC2 disrupts the phosphorylation and activation of Akt at Ser473, a key node

in cell survival signaling, and other substrates like PKCα, which is involved in cytoskeletal

organization.[8][11]
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Figure 1: PQR620 Inhibition of mTOR Signaling Pathways.

Pharmacological Properties
PQR620 exhibits potent and selective inhibitory activity against mTOR, with a favorable profile

compared to other kinases, particularly those in the PI3K family.

Table 2: In Vitro Inhibitory Activity of PQR620
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Target/Assay Value
Cell Line/Assay
Conditions

Reference

mTOR (Ki) 10.8 nM
TR-FRET

displacement assay
[1][5]

PI3K p110α (Ki) 4.2 µM
TR-FRET

displacement assay
[5]

mTOR Selectivity over

PI3Kα
>1000-fold

Enzymatic binding

assays
[3][6]

p-Akt (Ser473) IC50 0.2 µM
A2058 melanoma

cells
[3][6]

p-S6 (Ser235/236)

IC50
0.1 µM

A2058 melanoma

cells
[3][6]

Lymphoma Cell Lines

(Median IC50)
250 nM

56 lymphoma cell

lines, 72h exposure
[2][7]

Cancer Cell Lines

(Mean IC50)
919 nM 66 cancer cell lines [5]

Table 3: Pharmacokinetic Properties of PQR620 in Mice
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Parameter Value Species/Conditions Reference

Maximum Tolerated

Dose (MTD)
150 mg/kg Mice [4]

Maximum

Concentration (Cmax)

- Plasma

4.8 µg/mL
Male C57BL/6J mice,

oral application
[4]

Maximum

Concentration (Cmax)

- Brain

7.7 µg/mL
Male C57BL/6J mice,

oral application
[4]

Time to Cmax

(Plasma and Brain)
30 minutes

Male C57BL/6J mice,

oral application
[4]

Half-life (t1/2) -

Plasma and Brain
~5 hours Male C57BL/6J mice [4]

Brain:Plasma Ratio ~1.6 Mice [12]

Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PQR620 on cancer

cell proliferation.

Methodology:

Cell Culture: Lymphoma cell lines are cultured according to the supplier's instructions.[11]

Drug Preparation: PQR620 is dissolved in dimethyl sulfoxide (DMSO) to create a stock

solution of 10 mM.[7]

Treatment: Cells are seeded in 384-well plates.[3] Increasing doses of PQR620 are added to

the wells using a digital dispenser.[3]

Incubation: The treated cells are incubated for 72 hours.[3][7]
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Viability Assessment: Cell proliferation is measured using a suitable viability assay, such as

the Cell Counting Kit-8 (CCK-8).[11]

Data Analysis: The drug concentration causing 50% inhibition of cell proliferation (IC50) is

calculated.[3]

In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of PQR620 in a mouse xenograft model.

Methodology:

Animal Model: NOD-Scid mice are used for the study.[3]

Tumor Implantation: 5-10 million lymphoma cells (e.g., SU-DHL-6 or RI-1) are

subcutaneously inoculated into the mice.[3]

Treatment Initiation: Treatment with PQR620 begins when tumors reach a volume of 100-

150 mm³.[3]

Drug Administration: PQR620 is administered orally at a dose of 100 mg/kg per day.[3]

Treatment Duration: Treatment is carried out for 14 to 21 days.[3]

Efficacy Evaluation: Tumor growth is monitored and compared between the treated and

control groups.[4]
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Figure 2: General Experimental Workflow for PQR620 Evaluation.

Conclusion
PQR620 is a highly selective and potent dual mTORC1/2 inhibitor with promising anti-tumor

activity and favorable pharmacokinetic properties, including brain penetration.[1][3][7] Its well-

defined mechanism of action and the availability of detailed experimental protocols make it an

excellent tool for research into the mTOR signaling pathway.[2][11] The preclinical data strongly

support its further investigation as a potential therapeutic agent for various cancers and

neurological disorders characterized by aberrant mTOR activation.[1][12]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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